molecular formula C7H9NO3S B7845330 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylicacid

2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylicacid

Cat. No.: B7845330
M. Wt: 187.22 g/mol
InChI Key: ZDXCDKOYDHPWRU-UHFFFAOYSA-N
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Description

2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a hydroxyethyl group and a carboxylic acid group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-methylthiazole with ethylene glycol in the presence of a base such as potassium carbonate. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of 2-chloro-4-methylthiazole, which is reacted with sodium hydroxide and ethylene glycol. This reaction also requires heating and results in the formation of the desired compound after purification.

Industrial Production Methods

Industrial production of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid may involve large-scale synthesis using similar methods as described above. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize costs. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the hydroxyethyl group results in the formation of 2-(2-carboxy-ethyl)-4-methyl-thiazole-5-carboxylic acid.

    Reduction: Reduction of the carboxylic acid group can yield 2-(2-hydroxy-ethyl)-4-methyl-thiazole-5-aldehyde or 2-(2-hydroxy-ethyl)-4-methyl-thiazole-5-alcohol.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxyethyl and carboxylic acid groups can form hydrogen bonds with target molecules, influencing their function. The thiazole ring can also participate in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyethyl methacrylate (HEMA): Used in the production of hydrogels and biomedical applications.

    2-Hydroxyethyl acrylate (HEA): Used in the synthesis of polymers and coatings.

    2-Hydroxyethyl disulfide: Used in the synthesis of thiol-containing compounds.

Uniqueness

2-(2-Hydroxy-ethyl)-4-methyl-thiazole-5-carboxylic acid is unique due to the presence of both a thiazole ring and a hydroxyethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(2-hydroxyethyl)-4-methyl-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S/c1-4-6(7(10)11)12-5(8-4)2-3-9/h9H,2-3H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXCDKOYDHPWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CCO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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